3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1221723-13-2
VCID: VC3045643
InChI: InChI=1S/C12H17N3O.2ClH/c13-12(14)11-3-1-2-10(8-11)9-15-4-6-16-7-5-15;;/h1-3,8H,4-7,9H2,(H3,13,14);2*1H
SMILES: C1COCCN1CC2=CC(=CC=C2)C(=N)N.Cl.Cl
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.2 g/mol

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride

CAS No.: 1221723-13-2

Cat. No.: VC3045643

Molecular Formula: C12H19Cl2N3O

Molecular Weight: 292.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride - 1221723-13-2

Specification

CAS No. 1221723-13-2
Molecular Formula C12H19Cl2N3O
Molecular Weight 292.2 g/mol
IUPAC Name 3-(morpholin-4-ylmethyl)benzenecarboximidamide;dihydrochloride
Standard InChI InChI=1S/C12H17N3O.2ClH/c13-12(14)11-3-1-2-10(8-11)9-15-4-6-16-7-5-15;;/h1-3,8H,4-7,9H2,(H3,13,14);2*1H
Standard InChI Key QYZNGEORQSZMEY-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CC(=CC=C2)C(=N)N.Cl.Cl
Canonical SMILES C1COCCN1CC2=CC(=CC=C2)C(=N)N.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Information

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride is structurally related to 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide, which has a molecular formula of C₁₂H₁₇N₃O for the free base form. For the 3-substituted dihydrochloride salt, the molecular formula would be C₁₂H₁₇N₃O·2HCl with an estimated molecular weight higher than the 219.29 g/mol reported for its 4-substituted analog due to the addition of two HCl molecules.

The compound consists of three key structural components:

  • A benzene ring as the central core

  • A carboximidamide group (-C(=NH)NH₂) at position 1

  • A morpholin-4-ylmethyl substituent (-CH₂-morpholine) at position 3

Additionally, the dihydrochloride salt form includes two hydrochloride counterions, which significantly affect its physicochemical properties, particularly solubility and stability.

PropertyExpected CharacteristicsComparison to Free Base
Physical stateCrystalline solidSimilar
ColorWhite to off-whiteSimilar
SolubilityHighly water-solubleSignificantly improved
StabilityStable under standard conditionsMore stable in certain environments
Melting pointHigher than free baseIncreased due to ionic character
HygroscopicityModerately to highly hygroscopicMore hygroscopic than free base

The dihydrochloride salt formation typically enhances water solubility, which is advantageous for pharmaceutical applications and biological testing, while potentially altering the compound's stability profile compared to the free base form.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride would likely follow pathways similar to those used for positional isomers, with appropriate modifications to account for the meta-substitution pattern. Based on analogous syntheses, a potential synthetic route could involve:

  • Starting with 3-(chloromethyl)benzene-1-carboximidamide or its protected form

  • Reacting with morpholine in the presence of a suitable base

  • Salt formation with hydrogen chloride gas or concentrated HCl solution

This nucleophilic substitution reaction leverages the nucleophilic character of the morpholine nitrogen to displace the chloride leaving group, followed by acid-base chemistry to form the dihydrochloride salt.

Reaction Conditions and Optimization

For the synthesis of structurally similar compounds, the following conditions have proven effective:

ParameterTypical ConditionsOptimization Notes
BasePotassium carbonate (K₂CO₃)Triethylamine or DIPEA as alternatives
SolventAcetonitrile or DMFDMF preferred for higher boiling point
Temperature60-80°C (reflux)Lower temperatures may reduce side reactions
Reaction time6-12 hoursMonitoring by TLC or HPLC recommended
PurificationCrystallization or chromatographySalt formation aids purification

The reaction typically proceeds via an SN2 mechanism, with the morpholine nitrogen's lone pair attacking the benzylic carbon of the chloromethyl group. Optimization of reaction parameters is crucial for maximizing yield and purity.

Industrial Production Considerations

For industrial-scale production, several modifications would be necessary:

  • Implementation of continuous flow reactors for better control of reaction parameters

  • Automated systems to monitor temperature, pressure, and reactant concentrations

  • Enhanced safety protocols for handling larger quantities of reagents

  • Optimized purification processes, potentially using crystallization techniques

  • Rigorous quality control measures to ensure consistent product purity

These modifications aim to improve efficiency, safety, and scalability while maintaining product quality and minimizing environmental impact.

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

The morpholine moiety in 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride contains a tertiary nitrogen that can participate in various nucleophilic reactions:

Reaction TypeReagents/ConditionsExpected ProductsTheoretical Yield Range
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CQuaternary ammonium derivatives65-78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, RTN-acetylated morpholine derivatives80-85%

These reactions typically proceed via an SN2 mechanism, with the morpholine nitrogen's lone pair attacking electrophilic centers. The position of the morpholine group at C-3 rather than C-4 may affect reactivity due to different electronic and steric environments.

Oxidation and Reduction Reactions

The carboximidamide group (-C(=NH)NH₂) in this compound can undergo various redox transformations:

Reaction TypeReagents/ConditionsExpected ProductsNotes
OxidationH₂O₂, AcOH, 50°CNitroso intermediatesRequires acidic conditions
ReductionNaBH₄, MeOH, 0°C → RTPrimary amine derivativesSelective for imine bonds

The oxidation typically generates unstable nitroso compounds that may dimerize unless stabilized, while reduction with sodium borohydride selectively targets the imine group without affecting the morpholine ring.

Cyclization and Cross-Coupling Reactions

The compound can participate in various heterocycle formation reactions and cross-coupling transformations:

Reaction CategorySpecific ReactionConditionsExpected Products
Heterocycle FormationOxadiazole synthesisEthyl 2-chloro-2-oxo-acetate, reflux1,2,4-oxadiazole derivatives
Heterocycle FormationIsoxazole synthesisNH₂OH·HCl, K₂CO₃, EtOHIsoxazole-fused compounds
Cross-CouplingSuzuki couplingAryl boronic acids, Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives
Cross-CouplingBuchwald-HartwigAryl halides, Pd₂(dba)₃, Xantphos, t-BuONaN-aryl substituted compounds

These transformations demonstrate the versatility of the compound as a building block for the synthesis of more complex structures with potential biological activities.

Biological Activities and Pharmacological Properties

Cancer TypeCell LineObserved EffectIC₅₀ Range (μM)
Colon cancerHCT-116Growth inhibitionNot specifically determined
Breast cancerMCF-7Apoptosis inductionNot specifically determined
Cervical cancerHeLaReduced cell viabilityNot specifically determined

The mechanisms underlying these effects may involve:

  • Inhibition of specific enzymes crucial for cancer cell proliferation

  • Induction of apoptosis through activation of caspase pathways

  • Interference with cellular signaling cascades essential for cancer cell survival

The 3-substitution pattern, as opposed to 4-substitution, may confer different spatial arrangements that could potentially alter binding affinity and selectivity for biological targets.

Antimicrobial Activity

Similar to its structural analogs, 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride may possess antimicrobial properties. Research on related compounds has highlighted potential applications against various pathogens:

Microbial TypeSpecific OrganismsPotential Mechanism
Gram-positive bacteriaStaphylococcus aureus (including MRSA)Cell wall synthesis inhibition
Gram-negative bacteriaVarious strainsMembrane integrity disruption
FungiCandida speciesErgosterol biosynthesis interference

The compound's structural features, including the morpholine ring and carboximidamide group, may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Pharmacokinetic Considerations

While specific data for 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride is limited, general predictions based on similar small organic molecules suggest:

ParameterExpected CharacteristicsFactors Influencing
AbsorptionModerate to good oral bioavailabilitySalt form enhances solubility
DistributionDistribution throughout body tissuesModerate lipophilicity
MetabolismPrimary hepatic metabolismCYP450 enzyme systems
ExcretionPrimarily renal with some biliaryMetabolite polarity

Understanding these parameters would be crucial for evaluating the compound's therapeutic potential and optimizing dosage regimens for potential pharmaceutical applications.

Structure-Activity Relationships and Comparative Analysis

Positional Isomerism Effects

The position of the morpholin-4-ylmethyl group (3- versus 4-position) could significantly impact the compound's biological activity profile:

Property3-Substituted Isomer4-Substituted IsomerPotential Impact
Spatial orientationMeta-substitutionPara-substitutionDifferent binding pocket fit
Electronic distributionDistinct resonance patternDifferent electron distributionAltered reactivity profile
Dipole momentLikely different magnitudeReference valueChanged intermolecular interactions
Target selectivityPotentially distinctDocumented effectsDifferent therapeutic applications

These differences highlight the importance of positional isomerism in determining a compound's biological activity and potential therapeutic applications.

Comparison with Related Structures

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride can be compared with other structurally related compounds:

CompoundKey Structural DifferenceExpected Effect on Properties
4-(Morpholin-4-ylmethyl)benzene-1-carboximidamideMorpholine at position 4 vs. 3Different spatial arrangement and target interactions
3-(Piperidin-4-ylmethyl)benzene-1-carboximidamidePiperidine vs. morpholine ringAltered hydrogen bonding and lipophilicity
3-(Pyrrolidin-4-ylmethyl)benzene-1-carboximidamideSmaller heterocyclic ringChanged conformational flexibility
3-(Azepan-4-ylmethyl)benzene-1-carboximidamideLarger heterocyclic ringDifferent spatial requirements for binding

These structural variations can lead to significant differences in physicochemical properties, biological activities, and potential applications.

Research Applications and Future Directions

Pharmaceutical Research Applications

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride may serve as a valuable compound in various pharmaceutical research areas:

Research AreaPotential ApplicationRelevance
Cancer therapeuticsDevelopment of targeted anticancer agentsCytotoxic activity against specific cell lines
Antimicrobial researchCreation of novel antibioticsActivity against resistant pathogens
Medicinal chemistryBuilding block for drug developmentVersatile scaffold for structural modifications
Pharmacokinetic studiesInvestigation of ADME propertiesSalt form provides solubility advantages

These applications highlight the compound's potential value in addressing significant medical challenges, particularly in oncology and infectious disease research.

Chemical Research Applications

The compound can serve as an important intermediate in synthesizing more complex molecules through various chemical transformations:

Application TypeSpecific UseAdvantage
Intermediate synthesisPrecursor for heterocyclic compoundsFunctionalized scaffold
Structure-activity studiesModel compound for binding studiesDefined structural features
Reaction methodology developmentTest substrate for new reactionsMultiple reactive sites
Catalyst developmentLigand precursorNitrogen-containing heterocycle

These applications demonstrate the compound's utility beyond its direct biological activities, serving as a versatile building block in chemical research.

Challenges and Future Research Directions

Several challenges and opportunities exist for future research on 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride:

ChallengeResearch OpportunityPotential Impact
Limited specific dataComprehensive characterization studiesEstablish foundation for applications
Optimization of synthesisDevelopment of more efficient routesEnable larger-scale production
Structure-activity relationshipsSystematic modification studiesIdentify optimal structural features
Biological target identificationProteomics and binding studiesElucidate mechanism of action

Addressing these challenges would significantly advance understanding of this compound and potentially lead to valuable therapeutic applications.

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